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Compound of Interest |

Compound Name: Dehydroleucine
CAS No.: 113586-23-5
Cat. No.: B049857
. J

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and
Drug Development Professionals Subject: 4,5-Dehydro-L-leucine (Methallylglycine)

Executive Summary

Dehydroleucine, specifically the 4,5-dehydro-L-leucine isomer (also known as L-
methallylglycine), is a non-canonical amino acid (ncAA) of increasing significance in peptide
engineering and peptidomimetic drug design. Structurally analogous to leucine but possessing
a terminal alkene at the

-position, it serves two critical functions:

o Proteolytic Resistance: The rigidification introduced by the unsaturated side chain alters the
local electronic environment, often rendering adjacent peptide bonds resistant to standard

proteases.

e Synthetic Handle: The 1,1-disubstituted alkene provides a versatile "handle" for late-stage
diversification via orthogonal chemistries such as ozonolysis, radical addition, or olefin

metathesis.

This guide details the physicochemical properties, synthesis protocols, and reactivity profiles of
4,5-dehydroleucine, providing a roadmap for its integration into therapeutic discovery

programs.
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Chemical Identity & Structure

While "dehydroleucine" can refer to multiple isomers, the 4,5-isomer is the most chemically
and biologically relevant due to its use as a precursor for

-hydroxyleucine and its role in antibiotic biosynthesis.

Property Specification

IUPAC Name (2S)-2-amino-4-methylpent-4-enoic acid

4,5-Dehydroleucine; L-Methallylglycine;
Common Names
-Leucine

87392-13-0 (Free acid); 87720-55-6 (Fmoc-

CAS Number

protected)
Molecular Formula
Molecular Weight 129.16 g/mol
SMILES C=C(C)CC(=0)0O

L-isomer (S-configuration at
Stereochemistry
-carbon)

Physicochemical Properties[1][2][3]1[4][5][6][7][8]

The introduction of the double bond at the terminus of the side chain has a subtle but distinct
impact on the amino acid's properties compared to Leucine.

Acid-Base Properties (pKa)
The

-unsaturation is sufficiently remote from the
-ammonium and

-carboxylate groups that inductive effects are minimal. Consequently, the pKa values closely
mirror those of Leucine.
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Functional Group pKa (Approx.) Comparison to Leucine
-COOH 2.35 Nearly identical (Leu: 2.36)
-NH 9.70 Slightly more basic (Leu: 9.60)

_ _ Neutral zwitterion at
Isoelectric Point (pl) ~6.00 ) )
physiological pH

Solubility & Lipophilicity

 Solubility: High in water (>50 mg/mL) and aqueous buffers; insoluble in non-polar organic
solvents (EtOAc, Hexane) unless N-protected.

 Lipophilicity (LogP): The alkene group slightly reduces lipophilicity compared to the saturated
alkyl chain of Leucine due to the higher electron density and polarizability of the

-system.

o Leucine LogP: ~1.52

o 4,5-Dehydroleucine LogP: ~1.25 (Estimated)

Synthesis & Production Protocols

The most robust route for synthesizing 4,5-dehydroleucine is the Acetamidomalonate Method.
This pathway is preferred for its scalability and the availability of precursors.

Synthesis Workflow (Graphviz)
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Figure 1: Chemical synthesis pathway for 4,5-dehydroleucine via the acetamidomalonate

route.

Detailed Protocol (Laboratory Scale)
Step 1: Alkylation

o Reagents: Dissolve Sodium metal (1.1 eq) in absolute Ethanol to generate Sodium Ethoxide.
» Addition: Add Diethyl acetamidomalonate (1.0 eq) and stir for 30 min at room temperature.

» Alkylation: Dropwise add Methallyl chloride (1.2 eq). The reaction is exothermic.

o Reflux: Heat to reflux for 4—6 hours until TLC indicates consumption of the malonate.

o Workup: Concentrate in vacuo, resuspend in water, and extract with Ethyl Acetate.
Recrystallize the intermediate diester from EtOH/Hexane.

Step 2: Hydrolysis & Decarboxylation
e Hydrolysis: Suspend the alkylated intermediate in 6M HCI.

o Reflux: Heat to reflux (100°C) for 12—18 hours. This step simultaneously removes the acetyl
group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylic acid.

« |solation: Concentrate to dryness. The residue is 4,5-dehydro-DL-leucine hydrochloride.
 Purification: Pass through a cation exchange resin (Dowex 50W) eluting with

to obtain the free zwitterion.
Step 3: Stereochemical Resolution

o To obtain the pure L-isomer, acetylate the racemic amine (Acetic anhydride/NaOH) and treat
with Hog Kidney Acylase | at pH 7.5. The enzyme selectively hydrolyzes the L-acetamide,
leaving the D-acetamide intact.

Chemical Reactivity & Applications[3][5][9]
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The utility of 4,5-dehydroleucine lies in the reactivity of its terminal alkene. Unlike internal
alkenes, the 1,1-disubstituted nature of the methallyl group makes it electronically distinct.

Ozonolysis (Ketone Synthesis)

The double bond can be cleaved by ozone to generate 4-oxoleucine (2-amino-4-methyl-4-
oxobutanoic acid derivatives), which are precursors to non-proteinogenic amino acids found in
antibiotics.

e Mechanism: [3+2] cycloaddition of ozone followed by reductive workup (

or
).

o Application: Synthesis of aldehyde/ketone handles for bio-orthogonal ligation (e.g., oxime
ligation).

Acid-Catalyzed Hydration
Treatment with strong acid (e.g.,
or TFA) promotes Markovnikov hydration of the double bond.
e Product:
-Hydroxyleucine (4-hydroxy-4-methylpentanoic acid).
» Relevance:

-Hydroxyleucine is a critical component of the toxic peptide

-Amanitin and other amatoxins. 4,5-dehydroleucine is the biosynthetic precursor.

Radical Functionalization

The allylic hydrogens (at the

-carbon) and the alkene itself are susceptible to radical attack.

» Reaction: Reaction with thiols (Thiol-ene click chemistry) under UV light.
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» Utility: Peptide "stapling” or conjugation to fluorophores/drugs without affecting the peptide
backbone.

Biological & Pharmacological Relevance[5][10]
Proteolytic Stability

Incorporating 4,5-dehydroleucine into peptide sequences enhances stability against
proteases (e.g., Trypsin, Chymotrypsin).

e Mechanism: The rigidification of the side chain restricts the conformational flexibility required
for the protease active site to effectively cleave the peptide bond.

o Data: Peptides containing dehydro-amino acids often show

increases of 3-10x in human serum compared to wild-type sequences.

Antibiotic Biosynthesis

It is a naturally occurring intermediate in the biosynthesis of:
o Telomycin: A cyclic depsipeptide antibiotic.

* Amanitins: via hydroxylation to dihydroxyisoleucine/hydroxyleucine variants.
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o Context: Discusses the resistance of dehydro-amino acids to enzymatic degrad

o Chemical Properties Data

o Title: "4,5-Dehydro-L-leucine Product Inform
o Source:Chem-Impex Intern
o Context: Verification of CAS numbers (87392-13-0) and physical constants.

e |somer Distinction

o Title: "Synthesis of (2S,3R,4R)
o Source:PubMed / NIH, 2024.
o Context: Clarifies the role of dehydroleucine as a precursor to hydroxylated am

» To cite this document: BenchChem. [Chemical Properties of Dehydroleucine: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049857#what-are-the-chemical-properties-of-
dehydroleucine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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